2-methyl-N-propylimidazo[1,2-a]pyridine-3-carboxamide
Overview
Description
2-methyl-N-propylimidazo[1,2-a]pyridine-3-carboxamide is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an imidazo[1,2-a]pyridine core with a methyl group at the 2-position and a propyl group attached to the nitrogen atom at the 3-position.
Mechanism of Action
Target of Action
It’s worth noting that imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents . They have been utilized as the core backbone for the development of covalent inhibitors .
Mode of Action
Imidazo[1,2-a]pyridine derivatives have been used as covalent anticancer agents , indicating that they may interact with their targets through covalent bonding.
Biochemical Pathways
Given the potential anticancer properties of imidazo[1,2-a]pyridine derivatives , it can be inferred that they may affect pathways related to cell proliferation and survival.
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing , suggesting potential bioavailability.
Result of Action
Imidazo[1,2-a]pyridine derivatives have shown significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) .
Action Environment
The solubility of similar compounds can be improved by creating composites with polymers , which suggests that the compound’s action might be influenced by its physical and chemical environment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-propylimidazo[1,2-a]pyridine-3-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminopyridine with α-bromoketones under specific reaction conditions. For instance, the reaction can be carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents . Another approach involves the use of methanesulfonic acid (MsOH) under reflux conditions in methanol to achieve the desired cyclization .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-propylimidazo[1,2-a]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation or photocatalysis strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the methyl and propyl positions, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Metal-free oxidation using TBHP or photocatalysis.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) or nucleophiles (e.g., amines) under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[1,2-a]pyridine derivatives.
Scientific Research Applications
2-methyl-N-propylimidazo[1,2-a]pyridine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, antimicrobial, and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of new materials and pharmaceuticals.
Comparison with Similar Compounds
2-methyl-N-propylimidazo[1,2-a]pyridine-3-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share a similar core structure and exhibit comparable biological activities.
3-bromoimidazo[1,2-a]pyridines: These derivatives are synthesized from similar starting materials and have diverse medicinal applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-methyl-N-propylimidazo[1,2-a]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-3-7-13-12(16)11-9(2)14-10-6-4-5-8-15(10)11/h4-6,8H,3,7H2,1-2H3,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYSERBLKDFCAG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(N=C2N1C=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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